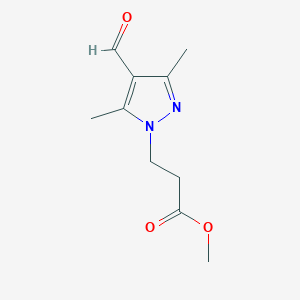

methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

FTIR Analysis

The compound exhibits characteristic absorption bands:

¹H NMR (400 MHz, CDCl₃)

| Signal (ppm) | Assignment |

|---|---|

| 2.45 (s, 6H) | 3,5-Dimethyl protons on pyrazole |

| 3.70 (s, 3H) | Methyl ester group |

| 4.25 (t, 2H) | Methylene protons adjacent to N |

| 9.80 (s, 1H) | Formyl proton |

¹³C NMR (100 MHz, CDCl₃)

Mass Spectrometry

- Molecular ion : m/z 210.23 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₃.

- Fragmentation pathways include loss of CO₂CH₃ (m/z 167.08) and sequential elimination of the formyl group (m/z 139.06).

Computational Chemistry Approaches to Electronic Structure Prediction

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key electronic properties:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Electrostatic potential (V) | -0.32 (formyl O) |

| Dipole moment | 5.2 Debye |

The formyl group acts as an electron-withdrawing moiety, polarizing the pyrazole ring and increasing the electrophilicity of C4. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the ester lone pairs and σ*(C–N) orbitals, stabilizing the molecule by ~12 kcal/mol.

Comparative Analysis of Hydrogen Bonding Networks in Pyrazole Derivatives

Hydrogen bonding in pyrazole derivatives varies significantly with substitution patterns:

| Substituent | Hydrogen Bond Type | Contribution to Packing |

|---|---|---|

| 4-Formyl (target) | C=O···H–C (weak) | 15–20% |

| 4-Nitro | N–O···H–N (strong) | 25–30% |

| 4-Amino | N–H···N (moderate) | 20–25% |

In this compound, the formyl group participates in C–H···O interactions (2.8–3.0 Å), forming dimers or chains in the solid state. By contrast, 3,5-dimethyl-4-nitropyrazole derivatives exhibit O···H–N hydrogen bonds (2.6 Å), leading to supramolecular polymers. The absence of strong hydrogen bond donors in the target compound results in a higher reliance on van der Waals forces (60–65% of packing interactions).

Properties

IUPAC Name |

methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUFFKJPKSHLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities. They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It is known that the compound’s interaction with its targets leads to changes that result in its various biological activities.

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities.

Pharmacokinetics

It is known that the compound has a molecular weight of 21023 and a molecular formula of C10H14N2O3. These properties can influence its bioavailability.

Result of Action

It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities.

Action Environment

It is known that the compound should be stored at room temperature.

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization and accumulation within cells can affect its efficacy and toxicity. For instance, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression.

Biological Activity

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS Number: 949020-60-4) is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.23 g/mol. Its structure includes a pyrazole ring substituted with a formyl group and a propanoate moiety, which contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The structure-activity relationship (SAR) analysis revealed that the presence of the pyrazole ring and specific substituents significantly influenced its cytotoxicity .

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives, including this compound, through a solvent-free method. The synthesized compounds were evaluated for their biological activities, revealing promising results particularly in antimicrobial and anticancer assays. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various substituted pyrazoles, including this compound. The findings highlighted that specific functional groups on the pyrazole ring significantly affected the compound's biological activity profile. For instance, modifications at the formyl position enhanced anticancer activity against certain cell lines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has the molecular formula and a molecular weight of approximately 210.23 g/mol. Its structure features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Pyrazole derivatives are often associated with anti-inflammatory, analgesic, and antipyretic activities.

Case Study: Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, a study demonstrated that compounds containing the pyrazole moiety can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . this compound may serve as a lead compound for further development in cancer therapeutics.

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis processes, particularly in the synthesis of more complex pyrazole derivatives.

Synthesis of Novel Pyrazoles

A one-pot synthesis method involving this compound has been reported to yield diverse functionalized pyrazoles with high efficiency. This method employs a combination of aldehydes and diazo compounds to produce polyfunctional pyrazoles through tandem reactions .

Synthesis Techniques

Multiple synthetic routes have been developed for this compound:

- Condensation Reactions : Utilizing hydrazones and aldehydes to form the pyrazole structure.

- Cycloaddition Reactions : Employing 1,3-dipolar cycloaddition techniques to create diverse derivatives from this compound.

These methods highlight the compound's versatility as a building block in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications are heavily influenced by its substituents. Below is a comparative analysis with structurally related pyrazole derivatives:

Key Data Table

| Property/Parameter | This compound | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | N-Chloroethylpyrazole-4-carboxaldehyde |

|---|---|---|---|

| Formylation Conditions | POCl₃/DMF, 0–5°C | Requires prior acylation of hydroxyl group | Direct Vilsmeier on N-chloroethyl |

| Thermal Decomposition | 250°C (yields 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde) | Not reported | Not stable under heat |

| Solubility | Lipophilic (ester group) | Moderate (hydrophilic hydroxyethyl) | Low (chloroethyl group) |

| Commercial Availability | Yes (CymitQuimica, 1g = €338) | No | No |

Critical Insights

- The target compound’s ester group enhances synthetic flexibility compared to hydroxyethyl or nitrile analogs, enabling both formylation and hydrolysis pathways.

- Steric Effects : The 3,5-dimethyl groups hinder unwanted side reactions (e.g., ring-opening), a advantage over less-substituted pyrazoles like those in , which lack such stabilizing substituents .

- Commercial Relevance : Priced at €338/g (CymitQuimica), its availability underscores its utility in high-value pharmaceutical and agrochemical research .

Preparation Methods

Vilsmeier-Haack Formylation

- The Vilsmeier-Haack reagent is generated in situ by the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).

- Treatment of the 3,5-dimethylpyrazole derivative bearing the propanoate side chain with the Vilsmeier-Haack reagent at controlled temperatures leads to selective formylation at the 4-position of the pyrazole ring.

- The reaction conditions are optimized to avoid overreaction or degradation of the ester functionality.

Alternative Formylation Methods

- Oxidation of corresponding hydroxymethyl pyrazole derivatives can also yield the formyl compound.

- Hydrolysis of pyrazolylmethanimines is another route, although less commonly applied for this specific compound.

Summary of Preparation Method

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Formation of N1-substituted pyrazole | Reaction of 3,5-dimethylpyrazole or hydrazine derivative with methyl 3-halo-propanoate | Nucleophilic substitution or cyclization | Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate |

| 2. Formylation at 4-position | Vilsmeier-Haack reagent (POCl3 + DMF), controlled temperature | Electrophilic aromatic substitution | This compound |

Detailed Research Findings

A comprehensive review by Abdelhamid et al. (2021) highlights the Vilsmeier-Haack reaction as the most effective and widely used method for the preparation of pyrazole-carboxaldehydes, including derivatives structurally similar to this compound. The review emphasizes:

- The regioselectivity of the formylation at the 4-position of 3,5-dimethylpyrazoles.

- The mild reaction conditions preserving sensitive ester groups.

- The scalability and reproducibility of the method for synthetic and pharmaceutical applications.

The pyrazole-carboxaldehyde intermediates prepared via this method serve as versatile precursors for further elaboration into fused heterocycles and bioactive molecules.

Notes on Reaction Optimization

- Temperature control is critical during the Vilsmeier-Haack reaction to minimize side reactions.

- The molar ratio of POCl3 to DMF and the reaction time influence the yield and purity.

- Post-reaction workup typically involves quenching with water or ice and neutralization to isolate the aldehyde.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate and related pyrazole derivatives?

- Methodological Answer : A widely used approach involves coupling pyrazole precursors with ester-containing moieties via nucleophilic substitution or condensation. For example:

- Step 1 : Synthesize the pyrazole core (e.g., 4-formyl-3,5-dimethyl-1H-pyrazole) using formylation agents like DMF/POCl₃ under controlled conditions.

- Step 2 : React the pyrazole with methyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) to introduce the propanoate group.

- Step 3 : Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (e.g., 2-propanol) to isolate the product .

- Validation : Monitor reaction progress using TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) and confirm purity via melting point analysis or NMR .

Q. How are pyrazole derivatives characterized structurally?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity. For example, the formyl group (δ ~9.8–10.2 ppm in ¹H NMR) and methyl ester (δ ~3.6–3.7 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for complex spiro or heterocyclic systems .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use gradients of ethyl acetate/hexane (e.g., 1:4) to separate polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol, 2-propanol) based on solubility differences at varying temperatures .

- Vacuum Distillation : Remove volatile impurities under reduced pressure, particularly after diazomethane-based reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d,p) to model reaction pathways, transition states, and thermodynamic stability. For instance, study the formylation step’s activation energy to minimize side reactions .

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction yields in dichloromethane vs. THF .

- Docking Studies : If the compound is bioactive, perform molecular docking to assess interactions with target proteins (e.g., enzymes) .

Q. How to resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- NMR Assignment : Compare experimental ¹H/¹³C shifts with computed values (e.g., GIAO method at B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- XRD Validation : Overlay experimental crystal structures with DFT-optimized geometries to identify torsional angle mismatches .

- Dynamic Effects : Use MD simulations to account for temperature-dependent conformational changes affecting spectral data .

Q. What strategies improve the yield of formylation in the pyrazole core?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance formylation efficiency .

- Temperature Control : Maintain –20°C to –15°C during diazomethane reactions to prevent decomposition .

- In Situ Monitoring : Use IR spectroscopy to track carbonyl group formation (C=O stretch ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How to design biological activity assays for this compound?

- Methodological Answer :

- Cytotoxicity Testing : Use MTT assays to evaluate IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .

- Oxidative Stress Profiling : Measure TAC (Total Antioxidant Capacity) and TOS (Total Oxidative Stress) levels using colorimetric kits .

- Enzyme Inhibition : Screen for activity against COX-2 or kinases via fluorescence-based assays, comparing with positive controls (e.g., celecoxib) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the pyrazole ring protons?

- Methodological Answer :

- Dynamic Effects : Rapid ring puckering or tautomerism (e.g., 1H-pyrazole ↔ 2H-pyrazole) can average signals. Use variable-temperature NMR to slow exchange rates and resolve splitting .

- Impurity Interference : Co-eluting regioisomers from incomplete purification may cause peak overlaps. Re-purify via preparative HPLC with a C18 column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.